N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1351645-96-9
VCID: VC6942227
InChI: InChI=1S/C15H22FNO4S/c1-21-15-8-7-12(9-13(15)16)22(19,20)17-10-14(18)11-5-3-2-4-6-11/h7-9,11,14,17-18H,2-6,10H2,1H3
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O)F
Molecular Formula: C15H22FNO4S
Molecular Weight: 331.4

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide

CAS No.: 1351645-96-9

Cat. No.: VC6942227

Molecular Formula: C15H22FNO4S

Molecular Weight: 331.4

* For research use only. Not for human or veterinary use.

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide - 1351645-96-9

Specification

CAS No. 1351645-96-9
Molecular Formula C15H22FNO4S
Molecular Weight 331.4
IUPAC Name N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C15H22FNO4S/c1-21-15-8-7-12(9-13(15)16)22(19,20)17-10-14(18)11-5-3-2-4-6-11/h7-9,11,14,17-18H,2-6,10H2,1H3
Standard InChI Key VOPNMIYAYNJDIU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O)F

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves the reaction of a sulfonamide with an appropriate alkylating agent. For N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide, one might start with 3-fluoro-4-methoxybenzenesulfonyl chloride and react it with 2-cyclohexyl-2-hydroxyethylamine in the presence of a base.

Synthesis Steps:

  • Preparation of Sulfonamide Precursor: Synthesize or obtain 3-fluoro-4-methoxybenzenesulfonyl chloride.

  • Alkylation Reaction: React the sulfonamide precursor with 2-cyclohexyl-2-hydroxyethylamine in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

Potential Applications

Sulfonamides are known for their antimicrobial properties, but their applications extend to other areas, including anti-inflammatory and anticancer activities. The presence of a cyclohexyl group may enhance lipophilicity, potentially affecting the compound's ability to cross biological membranes.

Potential Biological Activities:

  • Antimicrobial Activity: Sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.

  • Anti-inflammatory Activity: Some sulfonamides have been explored for their anti-inflammatory properties.

  • Anticancer Activity: The structural complexity and potential for hydrogen bonding may allow interactions with biological targets relevant to cancer therapy.

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